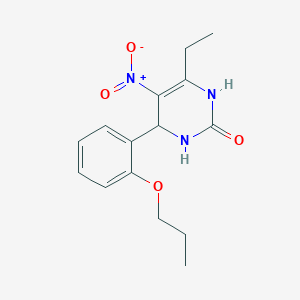
6-ETHYL-5-NITRO-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ETHYL-5-NITRO-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of tetrahydropyrimidinones This compound is characterized by the presence of an ethyl group, a nitro group, and a propoxyphenyl group attached to a tetrahydropyrimidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-5-NITRO-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidinone Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Nitro Group: Nitration of the aromatic ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base.
Etherification: The propoxy group can be introduced through an etherification reaction using propyl alcohol and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-ETHYL-5-NITRO-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Oxidized Products: Formed through the oxidation of the tetrahydropyrimidinone core or the aromatic ring.
Substituted Aromatic Compounds: Formed through electrophilic substitution reactions.
科学的研究の応用
6-ETHYL-5-NITRO-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-ETHYL-5-NITRO-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
6-ETHYL-5-NITRO-4-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE: Similar structure but with a methoxy group instead of a propoxy group.
6-ETHYL-5-NITRO-4-(2-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
6-ETHYL-5-NITRO-4-(2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDIN-2-ONE is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for research and development.
特性
IUPAC Name |
6-ethyl-5-nitro-4-(2-propoxyphenyl)-3,4-dihydro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-3-9-22-12-8-6-5-7-10(12)13-14(18(20)21)11(4-2)16-15(19)17-13/h5-8,13H,3-4,9H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXNYQQSICCZOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2C(=C(NC(=O)N2)CC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
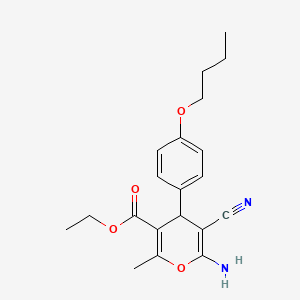

![5-Butylsulfanyl-7-methyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B5194683.png)
![6-chloro-3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5194695.png)
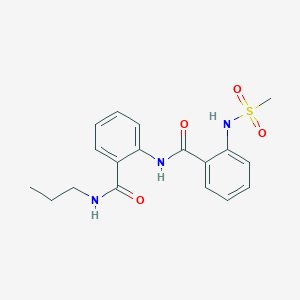

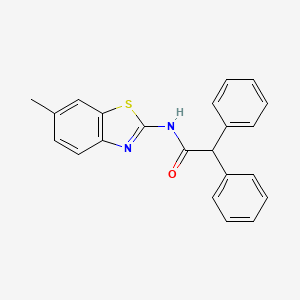
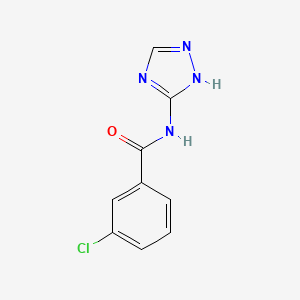
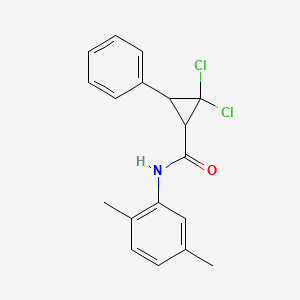

![N-cyclohexyl-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B5194737.png)

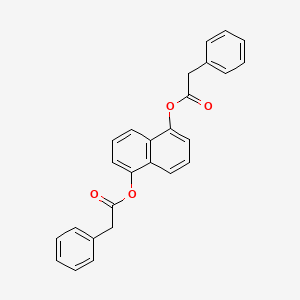
![Methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5194763.png)
